4-(3-Methylbenzoyl)isoquinoline
Overview
Description
4-(3-Methylbenzoyl)isoquinoline is a useful research compound. Its molecular formula is C17H13NO and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optoelectronic Applications : A study on a derivative of isoquinolinone, similar in structure to 4-(3-Methylbenzoyl)isoquinoline, revealed dual fluorescence emission. This property, arising from two valence tautomers, each separately fluorescent, makes such molecules promising for sensors and other optoelectronic applications (Craig et al., 2009).
Crystal Structure Analysis : Research on polylithiated intermediates, related to the this compound, demonstrated their utility in crystal structure analysis. This has implications for understanding the molecular structure and properties of such compounds (Shuler et al., 2012).
Synthesis Techniques : A novel synthesis technique for diarylhexahydrobenzo[f]isoquinoline was developed, showcasing the versatility in creating complex molecules from simpler isoquinoline derivatives. This expands the scope of applications for such compounds (Chang et al., 2010).
Vasodilatation Activity : A study on the synthesis of novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones, which are structurally related to this compound, revealed their activity in vasodilatation. This indicates potential medical applications for such compounds (Zhang San-qi, 2010).
Mechanism of Action
Target of Action
Isoquinolines, a class of compounds to which 4-(3-methylbenzoyl)isoquinoline belongs, are known to interact with various biological targets due to their diverse structures .
Mode of Action
Isoquinolines generally interact with their targets through various mechanisms, often involving the formation of complexes with proteins or other biological macromolecules .
Biochemical Pathways
For instance, they are involved in the biosynthesis of benzylisoquinoline alkaloids, a process that includes multiple methylation steps . Additionally, isoquinolines can participate in reactions at the benzylic position, which may influence various biochemical pathways .
Pharmacokinetics
Isoquinolines, in general, are known for their stability and resistance to metabolic degradation .
Result of Action
Isoquinolines and their derivatives have been associated with a wide range of biological activities, including anti-cancer, anti-malarial, and other therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling, a common reaction involving organoboron reagents like this compound, is known to be influenced by the reaction conditions . Additionally, the synthesis of isoquinoline derivatives can be performed under both metal-catalyzed and catalyst-free conditions, indicating the compound’s stability under different environmental conditions .
Properties
IUPAC Name |
isoquinolin-4-yl-(3-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c1-12-5-4-7-13(9-12)17(19)16-11-18-10-14-6-2-3-8-15(14)16/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXFZXGHRJGEFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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